Crotaverrine
Description
Crotaverrine, also known as O-acetylcoumarin, is a flavonoid compound primarily isolated from the plant species Crotalaria verrucosa and Crotalaria walkeri . Structurally, it belongs to the coumarin derivatives, characterized by a benzopyrone backbone with an acetylated hydroxyl group. A key feature of this compound is its isomeric relationship with Ligularidine, another flavonoid extracted from Ligularia dentata, which shares the same molecular formula but differs in spatial arrangement, leading to distinct physicochemical properties .
Properties
Molecular Formula |
C19H27NO6 |
|---|---|
Molecular Weight |
365.4 g/mol |
IUPAC Name |
(4E,11Z)-4-ethylidene-7-hydroxy-6,7,14-trimethyl-2,9-dioxa-14-azabicyclo[9.5.1]heptadec-11-ene-3,8,17-trione |
InChI |
InChI=1S/C19H27NO6/c1-5-13-10-12(2)19(3,24)18(23)25-11-14-6-8-20(4)9-7-15(16(14)21)26-17(13)22/h5-6,12,15,24H,7-11H2,1-4H3/b13-5+,14-6- |
InChI Key |
HPDHKHMHQGCNPE-LSMSNJBFSA-N |
Isomeric SMILES |
C/C=C/1\CC(C(C(=O)OC/C/2=C/CN(CCC(C2=O)OC1=O)C)(C)O)C |
Canonical SMILES |
CC=C1CC(C(C(=O)OCC2=CCN(CCC(C2=O)OC1=O)C)(C)O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Crotaverrine can be synthesized through the extraction from the seeds of Crotalaria verrucosa. The seeds are subjected to various extraction and purification processes to isolate the compound. The synthetic route involves the use of solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone . The reaction conditions typically include maintaining the temperature at 37°C and using ultrasonic baths to enhance solubility.
Industrial Production Methods
Industrial production of this compound involves large-scale extraction and purification processes. The seeds of Crotalaria verrucosa are harvested and processed to extract the compound. The extraction process is optimized to ensure high yield and purity. The compound is then purified using techniques such as chromatography and crystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Crotaverrine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidation products.
Reduction: The compound can be reduced under specific conditions to yield reduced forms.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various oxidized derivatives, while reduction can produce reduced forms of this compound.
Scientific Research Applications
Crotaverrine has several scientific research applications, including:
Chemistry: Used as a model compound for studying macrocyclic diesters and their reactivity.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the treatment of smooth muscle spasms and other conditions.
Industry: Utilized in manufacturing processes to improve product quality and efficiency.
Mechanism of Action
Crotaverrine exerts its effects by inhibiting phosphodiesterase-4 (PDE4), an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, this compound increases the levels of cAMP, leading to smooth muscle relaxation . This mechanism is similar to that of drotaverine, a related compound.
Comparison with Similar Compounds
Table 1: Structural and Source-Based Comparison
| Compound | Source | Core Structure | Functional Group Modifications |
|---|---|---|---|
| This compound | Crotalaria verrucosa | Benzopyrone (Coumarin) | O-acetylation at hydroxyl group |
| Ligularidine | Ligularia dentata | Benzopyrone (Coumarin) | No acetylation (free hydroxyl) |
Functional Comparison: this compound vs. Other Flavonoids
Beyond its isomer, this compound shares functional similarities with other flavonoids, such as Sepiapterin and Phyllostemine, which are also derived from plant and insect sources (Table 2). However, their structural diversity—such as the presence of pterin moieties in Sepiapterin or alkaloid-like features in Phyllostemine—results in varied bioactivity profiles .
Table 2: Functional Comparison with Other Flavonoids
| Compound | Source | Key Structural Features | Putative Biological Roles |
|---|---|---|---|
| This compound | Crotalaria species | Acetylated coumarin | Antioxidant, anti-inflammatory |
| Sepiapterin | Insects/plants | Pterin derivative | Pigmentation, redox reactions |
| Phyllostemine | Phyllostemonaceae family | Alkaloid-flavonoid hybrid | Antimicrobial, insecticidal |
Research Findings and Limitations
Key gaps include:
- Pharmacological Data: No published IC50, EC50, or toxicity profiles for this compound or its isomers.
- Mechanistic Insights : The impact of acetylation on bioavailability or target binding remains unexplored.
- Comparative Studies : Direct comparisons with Ligularidine or Sepiapterin in biological assays are absent.
These limitations highlight the need for rigorous biochemical and pharmacological evaluations to validate hypothetical advantages over similar compounds.
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